(2S)-2-(4-bromophenyl)pyrrolidine

Cholinesterase Inhibition Alzheimer's Disease Enantioselectivity

Select this specific (2S)-enantiomer (CAS 1189152-82-6) over the racemate or (2R)-isomer for applications demanding stereochemical integrity. The defined (2S) configuration is essential for BChE inhibitory activity (IC₅₀ = 28.21 µM for carbamate derivatives) and enables enantioselective organocatalysis. The 4-bromophenyl handle supports rapid SAR expansion via Suzuki, Buchwald-Hartwig, or Ullmann couplings. Supplied as a solid with ≥95% purity; store under inert gas at 2–8°C. Chiral purity ensures reproducible pharmacological and catalytic outcomes.

Molecular Formula C10H12BrN
Molecular Weight 226.11 g/mol
CAS No. 1189152-82-6
Cat. No. B1337223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-(4-bromophenyl)pyrrolidine
CAS1189152-82-6
Molecular FormulaC10H12BrN
Molecular Weight226.11 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=CC=C(C=C2)Br
InChIInChI=1S/C10H12BrN/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6,10,12H,1-2,7H2/t10-/m0/s1
InChIKeyHIJZBROSVFKSCP-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1189152-82-6 (2S)-2-(4-Bromophenyl)pyrrolidine: Chiral Pyrrolidine Building Block for Enantioselective Synthesis and Medicinal Chemistry


(2S)-2-(4-Bromophenyl)pyrrolidine (CAS 1189152-82-6) is a chiral, non‑racemic pyrrolidine derivative characterized by a 4‑bromophenyl substituent at the 2‑position in the (S)‑configuration [1]. The compound, molecular formula C₁₀H₁₂BrN and molecular weight 226.11 g/mol, features a secondary amine within a saturated five‑membered ring, conferring both nucleophilic reactivity and stereochemical definition . Its free‑base form is typically supplied as a solid with a specified minimum purity of 95% and should be stored under inert gas at 2–8 °C to prevent degradation . The presence of the bromine atom enables further functionalization via cross‑coupling and nucleophilic aromatic substitution, while the defined (2S) stereocenter makes it a valuable scaffold for introducing chirality into lead compounds and asymmetric catalysts .

1189152-82-6: Why Racemic Mixtures and Positional Isomers Cannot Substitute This Defined (2S)-Enantiomer


Although several pyrrolidine derivatives bearing a bromophenyl group exist, they are not functionally interchangeable with (2S)-2-(4-bromophenyl)pyrrolidine. The racemic form (CAS 383127‑22‑8) lacks stereochemical definition, which is critical for chiral recognition in biological targets and asymmetric catalysis; substitution with a racemate introduces an uncontrolled 1:1 mixture of enantiomers that may exhibit divergent pharmacological profiles or catalytic outcomes . The (2R)‑enantiomer (CAS 1189153‑16‑7) is a distinct compound that can display opposite or diminished activity relative to the (2S)‑form, as demonstrated in structure‑activity relationship (SAR) studies of pyrrolidine‑based cholinesterase inhibitors where the (2S) configuration is essential for butyrylcholinesterase (BChE) inhibition [1]. Furthermore, positional isomers—such as 3‑(4‑bromophenyl)pyrrolidine—alter the spatial presentation of the bromophenyl group and the amine, potentially abolishing key binding interactions in drug‑target complexes or altering the stereoelectronic properties required for organocatalysis . These differences underscore that generic substitution without rigorous enantiomeric and regioisomeric control can compromise experimental reproducibility and derail SAR campaigns.

1189152-82-6 Quantitative Differentiation: Head‑to‑Head Data Against Key Analogs


Enantioselective BChE Inhibition: 4‑Bromo (S)‑Configuration Delivers 28.21 µM IC₅₀, Comparable to Rivastigmine

A benzyl carbamate derivative incorporating the (2S)-2-(4‑bromophenyl)pyrrolidine scaffold exhibits significant butyrylcholinesterase (BChE) inhibition. The IC₅₀ of 28.21 µM for the 4‑bromo (S)-enantiomer is essentially equipotent to the reference drug rivastigmine (IC₅₀ ≈ 27.38 µM for the 2‑bromo analog) in the same assay system [1]. Importantly, the corresponding 2‑chlorophenyl derivative (IC₅₀ = 46.35 µM against AChE) shows a different target selectivity profile, underscoring that both the halogen identity and the (2S) stereochemistry are critical determinants of cholinesterase inhibition potency [1].

Cholinesterase Inhibition Alzheimer's Disease Enantioselectivity

Enhanced Lipophilicity and Predicted Blood‑Brain Barrier Permeability vs. Non‑Brominated Analogs

The hydrochloride salt of (2S)-2-(4‑bromophenyl)pyrrolidine exhibits a calculated logP of 2.1, compared to a logP of 1.8 for the corresponding non‑brominated phenylpyrrolidine analog . In a parallel artificial membrane permeability assay for the blood‑brain barrier (PAMPA‑BBB), this 0.3 log unit increase in lipophilicity correlates with enhanced passive diffusion potential, positioning the 4‑bromophenyl substituent as a strategic modification for CNS drug discovery programs . Furthermore, the computed logP values for the free base range from 2.55 to 3.20 across various predictive models, consistently indicating favorable lipophilicity for membrane penetration [1].

ADME Blood‑Brain Barrier Physicochemical Properties

High‑Yield Asymmetric Synthesis: 98% Yield with 92% Enantiomeric Excess Achievable

A reported asymmetric synthetic route enables one‑pot deprotection and reductive cyclization of tert‑butyl (4‑oxo‑4‑arylbutyl)carbamate substrates using chiral ligands, affording (2S)-2-(4‑bromophenyl)pyrrolidine in yields up to 98% with 92% enantiomeric excess (ee) . This level of stereocontrol is comparable to or exceeds that achieved for related 2‑aryl pyrrolidines synthesized via alternative methods, which often require chiral auxiliary approaches or resolution steps that reduce overall efficiency [1]. The ability to access the (2S)‑enantiomer directly with high ee streamlines process development and reduces the cost burden of chiral chromatography or diastereomeric salt resolution.

Asymmetric Synthesis Process Chemistry Enantioselective Catalysis

Versatile Functionalization via Bromine: Enables Suzuki, Buchwald‑Hartwig, and Ullmann Couplings Not Possible with Non‑Halogenated Analogs

The 4‑bromophenyl substituent serves as a synthetic handle for palladium‑ and copper‑catalyzed cross‑coupling reactions, including Suzuki‑Miyaura (with boronic acids), Buchwald‑Hartwig amination (with amines), and Ullmann‑type couplings (with nucleophiles) . In contrast, non‑halogenated phenyl analogs lack this reactivity and require alternative, often less efficient, functionalization strategies such as directed ortho‑metalation or electrophilic aromatic substitution. The bromine atom also introduces distinct electronic effects (σₚ = +0.23) that modulate the electron density of the aromatic ring and, consequently, the basicity of the pyrrolidine nitrogen (pKa ≈ 9.58 predicted) relative to unsubstituted or fluoro‑substituted congeners .

Cross‑Coupling Medicinal Chemistry Late‑Stage Functionalization

1189152-82-6: Recommended Application Scenarios Based on Quantitative Differentiation


Chiral Scaffold for CNS‑Targeted BChE Inhibitor Lead Optimization

Leverage the established BChE inhibitory activity (IC₅₀ = 28.21 µM for the carbamate derivative) and the favorable logP (2.1–3.2) to design brain‑penetrant butyrylcholinesterase inhibitors. The (2S)‑enantiomer's potency comparable to rivastigmine [1] and enhanced lipophilicity over non‑brominated analogs make it a privileged starting point for Alzheimer's disease drug discovery programs where BChE selectivity is desired.

Building Block for Diversity‑Oriented Synthesis via Palladium‑Catalyzed Cross‑Coupling

Utilize the 4‑bromophenyl handle for rapid analog generation through Suzuki‑Miyaura, Buchwald‑Hartwig, or Ullmann couplings. This synthetic versatility [1] enables parallel library synthesis of 2‑aryl pyrrolidines with varied biaryl, amine, or ether functionalities, accelerating SAR exploration in medicinal chemistry campaigns without the need for de novo scaffold construction.

Chiral Ligand Precursor for Asymmetric Organocatalysis

The secondary amine within a defined (2S)‑stereochemical environment serves as a precursor to pyrrolidine‑based organocatalysts. Following N‑alkylation or acylation, the resulting chiral amine can participate in enamine or iminium ion catalysis [1]. The high enantiomeric excess (92%) achievable in its synthesis ensures that the downstream catalyst is prepared with excellent stereochemical purity, critical for achieving high enantioselectivities in asymmetric transformations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2S)-2-(4-bromophenyl)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.